4-(6-Naphthalen-1-yloxyhexyl)morpholine
Overview
Description
4-(6-Naphthalen-1-yloxyhexyl)morpholine is a synthetic organic compound that features a morpholine ring attached to a naphthalene moiety via a hexyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Naphthalen-1-yloxyhexyl)morpholine typically involves the following steps:
Formation of the Naphthalen-1-yloxyhexyl Intermediate: This step involves the reaction of 1-naphthol with 1-bromohexane in the presence of a base such as potassium carbonate (K2CO3) to form 6-(1-naphthyloxy)hexane.
Coupling with Morpholine: The intermediate is then reacted with morpholine under reflux conditions in the presence of a suitable solvent like toluene or ethanol to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(6-Naphthalen-1-yloxyhexyl)morpholine can undergo various chemical reactions, including:
Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-(6-Naphthalen-1-yloxyhexyl)morpholine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized as a corrosion inhibitor and in the formulation of surface-active agents.
Mechanism of Action
The mechanism of action of 4-(6-Naphthalen-1-yloxyhexyl)morpholine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as cholinesterases by binding to their active sites, thereby preventing the breakdown of neurotransmitters.
Pathways Involved: The inhibition of cholinesterases affects the cholinergic signaling pathway, which is crucial for nerve function and muscle contraction.
Comparison with Similar Compounds
Similar Compounds
Chelonin A: A natural product with antimicrobial properties.
Viloxazine: A synthetic compound used as an antidepressant.
Reboxetine: Another antidepressant with a morpholine moiety.
Moclobemide: An antidepressant with a similar structure.
Emorfazone: An antipyretic and analgesic compound.
Uniqueness
4-(6-Naphthalen-1-yloxyhexyl)morpholine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a naphthalene moiety with a morpholine ring via a hexyl chain is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
4-(6-naphthalen-1-yloxyhexyl)morpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1(5-12-21-13-16-22-17-14-21)2-6-15-23-20-11-7-9-18-8-3-4-10-19(18)20/h3-4,7-11H,1-2,5-6,12-17H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZYNNYSYBJQBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCCCOC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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